5-Methyl-2-(3-phenylpropoxy)aniline
Overview
Description
Scientific Research Applications
5-Methyl-2-(3-phenylpropoxy)aniline is used in various scientific research applications, including:
Mechanism of Action
Mode of Action
Aniline compounds typically act as nucleophiles, reacting with electrophiles in various biochemical reactions . The nitrogen atom in the aniline group can donate its lone pair of electrons to form new bonds .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24133 g/mol) and formula (C16H19NO) suggest that it may have good bioavailability
Result of Action
Aniline derivatives can have various effects depending on their specific structure and the nature of their interaction with biological targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(3-phenylpropoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may alter metabolic pathways, impacting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is important for determining the compound’s bioavailability and its potential therapeutic applications .
Preparation Methods
The synthesis of 5-Methyl-2-(3-phenylpropoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst .
Chemical Reactions Analysis
5-Methyl-2-(3-phenylpropoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert nitro groups to amines, often using hydrogen gas and a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Comparison with Similar Compounds
5-Methyl-2-(3-phenylpropoxy)aniline can be compared to other similar compounds, such as:
Aniline: A simpler aromatic amine with a similar structure but lacking the phenylpropoxy group.
Phenylamine: Another aromatic amine that shares some chemical properties with this compound.
N-Phenylpropylamine: A compound with a similar phenylpropyl group but different substitution patterns on the aromatic ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-methyl-2-(3-phenylpropoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIVNOCGSQTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.